molecular formula C8H18O B147376 4-Octanol CAS No. 589-62-8

4-Octanol

Cat. No.: B147376
CAS No.: 589-62-8
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-UHFFFAOYSA-N
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Description

Contextualization of 4-Octanol within Secondary Aliphatic Alcohols

Secondary aliphatic alcohols, including this compound, are a class of organic compounds where the hydroxyl group is bonded to a carbon atom that is itself bonded to two other carbon atoms. This structural arrangement influences their physical and chemical properties compared to primary and tertiary alcohols. Secondary alcohols can be oxidized to ketones, while primary alcohols are oxidized to aldehydes or carboxylic acids, and tertiary alcohols are generally resistant to oxidation under normal conditions. google.com The position of the hydroxyl group along the carbon chain in isomeric octanols (like 1-octanol, 2-octanol, 3-octanol, and this compound) impacts their physical properties and reactivity. google.comrsc.org For instance, studies on the microstructure of different octanol isomers have revealed variations in hydrogen-bonded structures, evolving from loose large aggregates in 1-octanol to a larger number of smaller, tighter aggregates in branched octanols like this compound. rsc.org

Historical Evolution of Research on this compound

Research involving this compound has evolved over time, initially focusing on its fundamental chemical properties and synthesis. Early studies likely explored its physical characteristics, such as boiling point and solubility, and methods for its preparation. The NIST Chemistry WebBook, for example, contains data compilations on this compound dating back to the mid-20th century, including phase change data and thermochemistry data, indicating early investigations into its thermodynamic properties. nist.govnist.gov The use of octanol isomers, including this compound, in studies comparing their properties, such as in animal studies published in 1989, also points to a history of research exploring the subtle differences between these isomers. google.com The development of analytical techniques like gas chromatography has also played a role, with historical data available on the gas chromatography retention indices of alcohols, including this compound. nist.gov

Contemporary Research Trajectories and Future Directions for this compound Studies

Contemporary research on this compound spans various fields, including its role in natural products, its use in synthesis, and its physical properties. It has been identified as a minor component in natural extracts, such as Rosa damascena callus extracts. Derivatives of this compound, like (S)-2-methyl-4-octanol, have garnered attention for their roles as pheromones in insects, leading to research on their synthesis and potential use in pest management strategies. scielo.brresearchgate.netresearchgate.net

The synthesis of this compound and its derivatives remains an active area, with studies exploring efficient and stereoselective routes, such as multi-step synthesis from readily available starting materials. scielo.brresearchgate.net Research also continues into the chemical reactions this compound undergoes, including oxidation to octanone and reduction to octane, as well as substitution reactions.

Furthermore, this compound is utilized in analytical chemistry, for instance, as an internal standard in GC-MS. Its physical properties, such as vapor pressure and heat capacity, continue to be subjects of study, contributing to thermodynamic databases. nist.govnist.gov The broader class of octanols, including this compound, is also relevant in studies related to lipophilicity and partitioning behavior, although the octanol-water model as a surrogate for biological membranes has faced scrutiny, suggesting future directions in using more complex models. wikipedia.orgresearchgate.netnih.govacs.org

Emerging research trajectories include the investigation of amino-substituted octanols, such as 3-amino-4-octanol, which show potential in various applications, including pharmaceuticals and fine chemicals. risun.comgoogle.com The development of efficient and environmentally friendly synthesis routes for these derivatives represents a future direction in this compound related research. risun.com Studies on the intermolecular interactions and spectroscopic signatures of octanols, utilizing advanced experimental and theoretical methods like FTIR, DFT, and molecular dynamics simulations, highlight ongoing efforts to understand the fundamental behavior of these compounds. nih.govmdpi.com

The potential of octanol isomers in fuel applications as additives to biodiesel is also being explored, suggesting another area for future investigation into the combustion and emission characteristics of blends containing octanol. taylorandfrancis.com The antifungal activity of octanol, among other volatile compounds, against plant pathogens indicates a potential future application in biofumigation. mdpi.com

Data Tables

Here are some data points related to this compound found in the search results:

PropertyValueUnitSource
Molecular Weight130.23 nih.gov, 130.2279 nist.govnist.govnist.gov g/mol PubChem, NIST
XLogP32.7 nih.govPubChem
Boiling Point174.00 to 176.00 thegoodscentscompany.com, 174-176 °C @ 760.00 mm HgGood Scents Co., ChemBK
Vapor Pressure0.284000 (est) thegoodscentscompany.commmHg @ 25.00 °CGood Scents Co.
Flash Point149.00 (65.00) thegoodscentscompany.com°F ( °C) TCCGood Scents Co.
logP (o/w)2.680 thegoodscentscompany.comGood Scents Co.
Solubility in Water1527 (est) thegoodscentscompany.com, Insoluble thegoodscentscompany.commg/L @ 25 °CGood Scents Co., ChemBK
Density0.818 g/mL at 20 °C (lit.)ChemBK
Critical Temperature (Tc)625.1 ± 0.5 nist.gov, 625.1 nist.govKNIST
Critical Volume (Vc)0.515 nist.govl/molNIST
Critical Density (ρc)1.94 nist.govmol/lNIST
Enthalpy of Vaporization (ΔvapH°)67.2 ± 0.5 nist.govkJ/molNIST
Constant pressure heat capacity of liquid (Cp,liquid)337.6 nist.govJ/mol*K @ 298.5 KNIST

Properties

IUPAC Name

octan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFPPJOZXUTRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870640
Record name 4-Octanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

589-62-8
Record name (±)-4-Octanol
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Record name 4-Octanol
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Record name 4-OCTANOL
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Record name 4-Octanol
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Record name Octan-4-ol
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Record name 4-OCTANOL
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Advanced Synthetic Methodologies for 4-octanol and Its Stereoisomers

Multi-Step Synthesis from Alkyne Precursors

The synthesis of 4-octanol can be effectively executed starting from alkyne precursors, primarily 4-octyne. This route typically involves the construction of the alkyne followed by its functionalization to the desired alcohol.

Alkylation and Alkynylation Routes to 4-Octyne

4-Octyne (C₈H₁₄) is a symmetrical internal alkyne that serves as a key intermediate in this synthetic strategy. Its synthesis can be achieved through various methods. One documented approach involves the dimerization of acetylene to form 1-butyne, followed by alkylation with 1-bromobutane in the presence of a strong base such as sodium amide (NaNH₂) in liquid ammonia at -33 °C. This process facilitates deprotonation of the terminal alkyne and subsequent nucleophilic attack on the alkyl halide, yielding 4-octyne.

Alternatively, 4-octyne can be synthesized via dehydrohalogenation of appropriate alkyl dihalides or through cross-coupling reactions utilizing alkynyl metal reagents. ontosight.ai The use of terminal alkynes in alkylation reactions often requires a catalytic amount of an alkoxide base, with potassium tert-butoxide being preferred for its ability to facilitate rapid reactions at room temperature. google.com The formation of 4-octyne has also been observed as a by-product in certain alkyne metathesis reactions, suggesting underlying alkylation/alkynylation steps in those systems. ifpenergiesnouvelles.fr

Stereoselective Conversion of 4-Octyne to this compound

The conversion of 4-octyne to this compound typically involves a two-step reduction and functionalization sequence. The first step is the partial reduction of the alkyne to an alkene. To obtain cis-4-octene stereoselectively, partial hydrogenation of 4-octyne is performed using a poisoned palladium catalyst, such as Lindlar's catalyst, under a hydrogen atmosphere. vaia.com, chegg.com, libretexts.org This catalyst promotes syn addition of hydrogen across the triple bond, leading to the cis isomer. vaia.com Research has also explored the use of palladium catalysts modified with additives like octylamine to enhance selectivity for the desired alkene product during 4-octyne hydrogenation. researchgate.net

The resulting cis-4-octene is then converted to this compound through a hydroboration-oxidation sequence. This process involves the addition of a borane reagent (e.g., BH₃) to the alkene, followed by oxidation of the intermediate organoborane with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). vaia.com, libretexts.org This sequence results in the anti-Markovnikov addition of water across the double bond, placing the hydroxyl group at the less substituted carbon, which in the case of symmetrical 4-octene, leads to this compound.

Hydroformylation and Subsequent Reduction Approaches

An alternative strategy for synthesizing this compound involves the hydroformylation of an appropriate alkene precursor, followed by reduction of the resulting aldehyde.

Catalytic Systems in 1-Heptene Hydroformylation

Hydroformylation, also known as the oxo synthesis, is a crucial industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). matthey.com For the synthesis of octanal isomers, which can then be reduced to octanols, 1-heptene is a common feedstock. The hydroformylation of 1-heptene produces a mixture of linear (n-octanal) and branched (primarily 2-methylheptanal and 3-methylheptanal) aldehydes.

Various catalytic systems have been investigated for the hydroformylation of 1-heptene. Rhodium-based catalysts are known for their high activity and selectivity under low-pressure conditions. matthey.com Studies have explored both homogeneous and heterogeneous rhodium catalysts, including rhodium complexes anchored on supports like phosphinated silica. researchgate.net, researchgate.net Ruthenium clusters have also been investigated as catalysts for 1-heptene hydroformylation, with factors like temperature and the presence of additives influencing activity and selectivity. osti.gov

Recent research has focused on developing highly active and selective heterogeneous catalysts, such as rhodium supported on nano-zinc oxide (Rh/nano-ZnO) mdpi.com and isolated rhodium ions confined in molecular sieves (Rh@Y). chinesechemsoc.org These catalysts have demonstrated high activity and selectivity for aldehyde production from olefins like 1-hexene, which is analogous to 1-heptene in terms of hydroformylation behavior. mdpi.com, chinesechemsoc.org The effect of reaction parameters such as temperature, pressure, and the ratio of phosphine ligand to rhodium significantly impact the reaction rate and the ratio of linear to branched aldehydes produced. researchgate.net, acs.org, scielo.org.mx

Data on the effect of temperature and PPh₃/Rh ratio on 1-heptene hydroformylation using supported rhodium catalysts illustrate the optimization efforts in this area:

Catalyst PrecursorSupportTemperature (K)PPh₃/Rh RatioConversion (%)Selectivity (Aldehydes)
[Rh(-SC₆F₅)(COD)]₂Phosphinated silica3430S-shaped kinetics researchgate.netHigh linear selectivity researchgate.net
[Rh(-SC₆F₅)(CO)₂]₂Phosphinated silica3430S-shaped kinetics researchgate.netHigh linear selectivity researchgate.net
[Rh(-SC₆F₅)(CO)₂]₂Phosphinated silica3932Increased rate researchgate.netAffected by temperature researchgate.net
[Rh(-SC₆F₅)(COD)]₂Phosphinated silicaNot specified0~99.9% (for 4-octyne hydrogenation analog) researchgate.net>90% (alkene) researchgate.net
Rh/nano-ZnOnano-ZnONot specifiedNot applicable100% (1-hexene) mdpi.com96% (aldehydes) mdpi.com
Rh@YFAU-type molecular sieve393Not applicableHigh activity (1-hexene) chinesechemsoc.org~100% (aldehydes) chinesechemsoc.org

Note: Some data points are based on analogous reactions or qualitative descriptions from the sources.

Hydrogenation of Intermediate Aldehydes to this compound

The aldehydes produced from the hydroformylation of 1-heptene, including octanal and its branched isomers, are subsequently hydrogenated to yield the corresponding alcohols. matthey.com The hydrogenation of the carbon-oxygen double bond in aldehydes to form alcohols is typically catalyzed by metal active centers. researchgate.net For example, the hydrogenation of octanal yields 1-octanol, while the hydrogenation of 4-octanone (which could potentially be formed through isomerization or other routes) would yield this compound.

Studies on aldehyde hydrogenation, including octanal, indicate that the main reaction is the hydrogenation of the C=O bond. researchgate.net Side reactions, such as aldol condensation and acetal formation, can occur, particularly catalyzed by acidic or basic sites. researchgate.net The efficiency and selectivity of the hydrogenation step are crucial for obtaining this compound from a mixture of hydroformylation products if 4-octanal is present or can be selectively formed or isolated.

Biocatalytic and Enzymatic Synthesis of this compound and its Chiral Forms

Biocatalysis offers a promising route for the synthesis of alcohols, particularly for the production of chiral stereoisomers, often with high enantioselectivity. rsc.org, mdpi.com While direct biocatalytic synthesis of racemic this compound is less commonly reported compared to chemical routes, enzymatic methods are highly relevant for accessing chiral octanols, such as (S)- or (R)-4-octanol, or related branched isomers like 2-methyl-4-octanol.

Enzymatic reduction of prochiral ketones using alcohol dehydrogenases (KREDs) is a well-established method for producing chiral alcohols. , rsc.org, rsc.org, mdpi.com If 4-octanone were available in prochiral form or could be synthesized, specific alcohol dehydrogenases could potentially catalyze its enantioselective reduction to (R)- or (S)-4-octanol.

Another approach involves starting from chiral precursors and employing enzymatic transformations. For instance, the synthesis of the biologically active (S)-2-methyl-4-octanol, a related chiral alcohol, has been achieved starting from D-mannitol through a series of steps involving oxidative cleavage and other transformations, highlighting the utility of chiral starting materials in conjunction with synthetic methodologies to control stereochemistry. , scielo.br, researchgate.net This route demonstrates the principle of using readily available chiral pools to access complex chiral molecules.

Furthermore, some enzymes, such as certain cytochrome P450 monooxygenases, have shown the ability to catalyze the regioselective and stereoselective hydroxylation of n-alkanes. rsc.org While challenging, this opens possibilities for the direct functionalization of octane to specific octanol isomers, including chiral forms, although achieving high yields and precise regioselectivity at the C4 position can be difficult. Research in this area focuses on identifying and engineering enzymes with improved activity and selectivity for specific hydroxylation reactions.

Biocatalytic methods often offer advantages such as mild reaction conditions, high chemo-, regio-, and enantioselectivity, and reduced environmental impact compared to traditional chemical synthesis. mdpi.com The development of novel enzymes and optimization of biocatalytic processes continue to be active areas of research for the synthesis of valuable chemicals, including chiral alcohols.

Enantioselective Reduction of 4-Octanone via Alcohol Dehydrogenases

Enantioselective reduction of ketones, such as 4-octanone (PubChem CID: 69766), using alcohol dehydrogenases (ADHs) is an environmentally friendly and straightforward method for producing chiral alcohols. nih.govresearchgate.net ADHs are NAD(P)H-dependent oxidoreductases that catalyze the reversible reduction of carbonyl groups. nih.govresearchgate.net

While wild-type ADHs may have limited substrate scope due to steric hindrance in their binding pockets, site-directed mutagenesis can expand their specificity and alter enantioselectivity. nih.gov For instance, a mutant of the ADH from Geotrichum candidum (GcAPRD) with a Trp288Val mutation was shown to catalyze the reduction of 4-octanone, yielding the (R)-enantiomer with an enantiomeric excess (ee) of 87%. nih.gov This demonstrates the potential of enzyme engineering to enable the biocatalytic synthesis of specific this compound stereoisomers.

The enantioselectivity and conversion yield of these biocatalytic reductions can be determined using techniques such as chiral gas chromatography (GC) analysis. nih.gov

Metabolic Engineering for Biosynthesis of Octanol Isomers

Metabolic engineering offers a sustainable route for the biosynthesis of various octanol isomers, including potential pathways to substituted octanols. This approach involves engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce alcohols from renewable carbon sources like glucose or fatty acids. researchgate.netebi.ac.uknih.govresearchgate.net

Biosynthesis of linear alcohols typically involves fatty acid metabolism, while branched-chain alcohols can be synthesized via amino acid pathways. nih.gov For instance, metabolic engineering in E. coli has been explored for the production of 1-octanol (PubChem CID: 16188) from glucose and fatty acids through a pathway involving fatty acid biosynthesis, thioesterase activity, carboxylic acid reductase (CAR), and aldehyde reductase (AHR). researchgate.netebi.ac.uk

While significant progress has been made in engineering microbes for alcohol production, challenges remain in achieving high titers and yields, partly due to the toxicity of alcohols to the host cells. ebi.ac.uk Expanding the natural metabolic network through nonnatural metabolic engineering can enable the biosynthesis of nonnatural alcohols, including longer-chain and potentially branched isomers, by engineering enzymes like 2-isopropylmalate synthase and altering the substrate specificity of downstream enzymes. pnas.org

Specific Chiral Synthesis of (S)-2-Methyl-4-Octanol (e.g., from D-Mannitol)

(S)-2-Methyl-4-octanol (PubChem CID: 186077) is a biologically active isomer, known as a component of aggregation pheromones in certain insect species. scielo.brresearchgate.netscite.ai Its specific chiral synthesis is important for biological studies.

An enantioselective synthetic route for (S)-2-methyl-4-octanol has been developed starting from D-mannitol (PubChem CID: 6251), a readily available sugar alcohol. scielo.brresearchgate.netscite.ai This method utilizes (R)-glyceraldehyde acetonide as a key intermediate. scielo.brresearchgate.netscite.ai The synthesis typically involves several steps, including oxidative cleavage of D-mannitol, protection to form the acetonide, a Wittig reaction, hydrogenation, and hydrolysis. scielo.br This route can achieve high enantiomeric excess, reported as 99.5% ee for the (S)-enantiomer. scielo.brresearchgate.netscite.ai

This method highlights the use of chiral precursors and stereoselective reactions to obtain specific enantiomers with high purity.

Synthesis of Specific this compound Derivatives

Beyond this compound itself, the synthesis of derivatives with modified structures, such as amino-substituted or methylated analogs, presents additional synthetic challenges and opportunities.

Methods for Amino-Substituted 4-Octanols (e.g., 3-amino-4-octanol)

Amino-substituted 4-octanols, such as 3-amino-4-octanol (PubChem CID: 16213424), are a class of amino alcohols with potential applications in various industries. ontosight.aigoogle.comadvancionsciences.comchemicalbook.com

One method for synthesizing 3-amino-4-octanol involves the reduction of 3-nitro-4-octanol. ontosight.aigoogle.com 3-nitro-4-octanol can be synthesized via a nitroaldol (Henry) reaction between 1-nitropropane and valeraldehyde (pentanal). google.comgoogle.com This reaction can be catalyzed by amines and can be improved by the addition of an aqueous solvent to the reaction medium, which can increase the reaction speed, particularly for the preparation of 3-nitro-4-octanol. google.com Subsequent catalytic hydrogenation of 3-nitro-4-octanol using a catalyst like Raney Nickel in a solvent such as methanol can yield 3-amino-4-octanol. google.com

Another general approach mentioned for the synthesis of 3-amino-4-octanol is the reaction of this compound with ammonia, although specific detailed methods were not provided in the search results. ontosight.ai

Synthesis of Methylated this compound Analogs

The synthesis of methylated this compound analogs involves introducing methyl groups at various positions on the octanol backbone. One notable example is the chiral synthesis of (S)-2-methyl-4-octanol discussed earlier, which involves a methyl group at the 2-position. scielo.brresearchgate.netscite.ai

While the provided search results specifically detail the synthesis of (S)-2-methyl-4-octanol from D-mannitol scielo.brresearchgate.netscite.ai, and mention the oxidation of 2-methyl-4-octanol to the corresponding ketone , general methods for synthesizing other methylated this compound analogs would likely involve strategies for introducing methyl groups into suitable precursors, followed by functional group transformations to obtain the alcohol. These strategies could include Grignard reactions with methylated halides and appropriate carbonyl compounds, or the modification of existing carbon skeletons using methylation reagents. The stereochemistry of the resulting methylated analogs would depend on the chosen synthetic route and the use of stereoselective methods if specific isomers are desired.

Research into methylated compounds, such as Nα-methylated amino acids, has shown that methylation can influence properties like partitioning into octanol, which is relevant in studies related to cell permeability. nih.govmit.edu While this research focuses on amino acids, it highlights the impact of methylation on molecular properties, which could be a factor in the synthesis and behavior of methylated this compound analogs.

Data Tables

While detailed quantitative data for all synthetic methods were not consistently available across the search results, the following table summarizes some reported yields and enantiomeric excesses:

Synthetic MethodStarting Material(s)ProductKey Intermediate(s)Reported YieldEnantiomeric Excess (ee)Reference(s)
Enantioselective Reduction of 4-Octanone via G. candidum ADH Mutant4-Octanone(R)-4-Octanol-Not specified87% (R) nih.gov
Chiral Synthesis of (S)-2-Methyl-4-OctanolD-Mannitol(S)-2-Methyl-4-Octanol(R)-Glyceraldehyde AcetonideMulti-step (Overall yield not specified in snippets, but individual step yields mentioned)99.5% (S) scielo.brresearchgate.netscite.ai
Synthesis of 3-Amino-4-Octanol1-Nitropropane, Valeraldehyde3-Nitro-4-Octanol (Intermediate)-Not specifiedNot applicable google.comgoogle.com
Synthesis of 3-Amino-4-Octanol (from 3-nitro-4-octanol)3-Nitro-4-Octanol3-Amino-4-Octanol-Not specifiedNot applicable google.com

Reaction Mechanisms and Transformational Chemistry of 4-octanol

Oxidation Pathways and Products

Oxidation of secondary alcohols like 4-octanol typically yields ketones. The reaction involves the removal of hydrogen atoms, one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. numberanalytics.com

The primary oxidation product of this compound is 4-octanone. numberanalytics.com This transformation can be achieved using various oxidizing agents commonly employed for secondary alcohols. Examples of such reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Other methods, such as Swern oxidation, can also be used to oxidize this compound to 4-octanone. vaia.com

The mechanism for the oxidation of a secondary alcohol to a ketone using chromium-based reagents often involves the formation of a chromate ester intermediate, followed by an elimination reaction.

The oxidation of this compound to 4-octanone involves the specific functional group at the C4 position, making it a regioselective transformation towards the formation of the ketone at this site. vaia.com

For chiral secondary alcohols, oxidation can potentially be stereoselective if the oxidizing agent or conditions differentiate between enantiomers or diastereomers. While the provided information specifically mentions enantioselective reduction of 4-octanone to this compound , detailed discussions on the stereoselectivity of this compound oxidation were less prominent in the search results. However, the concept of stereoselectivity in oxidation reactions, particularly with enzymes like cytochrome P450, is a recognized phenomenon nih.gov.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes known for their ability to catalyze the oxidation of a wide range of organic substrates, often with high regio- and stereoselectivity. nih.govwikipedia.org These heme-containing enzymes insert one oxygen atom from O₂ into a substrate's C-H bond, with the other oxygen atom being reduced to water. wikipedia.orgcaltech.edu

While P450 BM-3 is primarily known for hydroxylating fatty acids, it has been shown to oxidize shorter-chain alkanes like octane, producing a mixture of hydroxylated products including this compound, along with corresponding ketones like 4-octanone. caltech.eduresearchgate.net The formation of ketones from alcohols by P450 enzymes can occur through hydroxylation of the alcohol to a gem-diol, which subsequently dehydrates to the ketone. caltech.edu

Research into directed evolution of P450 enzymes aims to improve their activity and selectivity towards various substrates, including saturated hydrocarbons. caltech.eduresearchgate.net This highlights the potential for enzymatic methods to achieve selective oxidation of molecules like this compound.

Regioselectivity and Stereoselectivity in Oxidation Reactions

Reduction Reactions and Derived Species

Reduction reactions of this compound typically involve the removal of the hydroxyl group, leading to the formation of saturated hydrocarbons.

Direct reduction of alcohols to alkanes is generally challenging due to the hydroxyl group being a poor leaving group. chem-station.comunacademy.com The conversion usually requires a two-step sequence. chem-station.comunacademy.com One common approach involves converting the alcohol into a better leaving group, such as a halide or sulfonate ester, followed by reduction with a metal hydride. chem-station.comunacademy.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used for the reduction step.

Another method for converting alcohols to alkanes involves dehydration of the alcohol to form an alkene, followed by hydrogenation of the alkene. youtube.com For this compound, dehydration would yield octenes, which can then be hydrogenated to octane. youtube.com

Stereospecific reduction methodologies are particularly relevant when dealing with chiral precursors or aiming to produce a specific stereoisomer of this compound or its reduced products. While the direct reduction of this compound to octane typically results in an achiral product (octane), the synthesis of this compound itself can involve stereospecific reduction of a ketone precursor.

Enzymatic reduction using biocatalysts such as alcohol dehydrogenases (ADHs) can achieve enantioselective reduction of 4-octanone to this compound, yielding the alcohol with high enantiomeric excess. This demonstrates a stereospecific approach in the synthesis of this compound.

Another method for synthesizing this compound, particularly enantiomerically enriched forms, involves starting from chiral precursors and employing stereospecific transformations, such as hydroboration-oxidation of a specific octene isomer. brainly.com Hydroboration-oxidation of alkenes is known to offer stereoselective access to secondary alcohols.

Data Table: Oxidation of this compound

Oxidizing AgentTypical ProductNotes
Potassium Permanganate (KMnO₄)4-OctanoneStrong oxidizing agent.
Chromium Trioxide (CrO₃)4-OctanoneStrong oxidizing agent.
Swern Oxidation reagents4-OctanoneMild oxidation conditions. vaia.com
Cytochrome P450 monooxygenases4-OctanoneEnzymatic oxidation, can be regioselective. caltech.eduresearchgate.net

Data Table: Reduction of this compound Pathways

Starting MaterialTransformation Step 1IntermediateTransformation Step 2ProductNotes
This compoundConversion to leaving group (e.g., halide)Octyl halideReduction with metal hydrideOctaneRequires activation of hydroxyl. chem-station.comunacademy.com
This compoundDehydrationOctene isomersHydrogenationOctaneTwo-step process. youtube.com
4-OctanoneEnzymatic Reduction (e.g., ADH)This compoundEnantioselective synthesis.

Conversion to Octane Hydrocarbons

Nucleophilic Substitution and Derivatization Strategies

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. These reactions are fundamental for synthesizing a variety of this compound derivatives.

Formation of Ethers and Esters

Ethers can be formed from alcohols through dehydration reactions, typically catalyzed by acids. For example, the catalytic dehydration of 1-octanol has been studied to produce dioctyl ether. google.com While specific details for this compound ether formation were not extensively found, the general principle of alcohol dehydration applies to secondary alcohols, potentially yielding di-4-octyl ether or mixed ethers when reacted with other alcohols.

The formation of esters from alcohols and carboxylic acids is a common derivatization strategy. This reaction, known as esterification, involves the condensation of the hydroxyl group of the alcohol with the carboxyl group of an acid, with the elimination of water. greyhoundchrom.com this compound can be used to synthesize 4-octyl esters. For instance, octyl acetate is formed from 1-octanol and acetic acid via Fischer esterification. wikipedia.org While this example uses 1-octanol, the principle of esterification applies to this compound with appropriate carboxylic acids or acid derivatives. Research has explored the esterification of acetic acid with n-octanol using heterogeneous catalysts like silica sulphuric acid. begellhouse.com

Diastereomeric esters of racemic this compound have been synthesized by esterification with chiral acids, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid, to facilitate chiral resolution through HPLC separation. mdpi.com

Synthesis of Acid Chlorides and Amine Esters

Alcohols can be converted to alkyl chlorides. The reaction of primary and secondary alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) proceeds via SN2 mechanisms, where the hydroxyl group is converted into a better leaving group. libretexts.org While specific examples for this compound were not detailed, secondary alcohols generally react with these halogenating agents to form the corresponding alkyl halides. For instance, 2-octanol reacts with phosphorus tribromide to form (S)-2-bromooctane. libretexts.org Similarly, this compound would be expected to react with SOCl₂ or PBr₃ to yield 4-chlorooctane or 4-bromooctane, respectively. The conversion of primary alcohols to alkyl chlorides using gaseous hydrochloric acid in the presence of catalysts has also been reported. google.comcdnsciencepub.com

The synthesis of amine esters involves the reaction between an amine and an ester or a carboxylic acid derivative. This compound is noted as an intermediate for synthesizing amine esters. chembk.comchembk.com An example of an amino-substituted octanol is 3-amino-4-octanol, which can be synthesized through methods like the reduction of 3-nitro-4-octanol or the reaction of this compound with ammonia. ontosight.ai

Investigations into Reaction Kinetics and Thermodynamics

Studies on the kinetics and thermodynamics of reactions involving octanol isomers provide insights into the reactivity of this compound. Investigations into the hydrothermal dehydration of secondary alcohols, including this compound, suggest that a Brønsted-acid-catalyzed E1 mechanism is dominant under these conditions, although an E2 mechanism can also contribute. acs.org Kinetic data for secondary alcohol dehydration under hydrothermal conditions have been reported, showing rate constants and activation energies for both E1 and E2 mechanisms (Table 1).

The kinetics of the esterification of acetic acid with n-octanol catalyzed by Amberlyst 15 has been studied, and a pseudo-homogeneous kinetic model was applied to correlate experimental data over a temperature range of 328.15 to 348.15 K. asianpubs.org The activation energy for this reaction was computed to be 29.82 KJ·mol⁻¹. begellhouse.com

Studies on the thermodynamics of partitioning of various compounds between water and octanol have been conducted, providing data on the Gibbs free energy, enthalpy, and entropy of transfer. researchgate.netmdpi.com While these studies often focus on 1-octanol as the organic phase, they highlight the thermodynamic principles governing the distribution of molecules between aqueous and alcoholic environments, which are relevant to understanding reaction equilibria and product distribution in reactions involving this compound in biphasic systems.

Table 1: Kinetic Data for Secondary Alcohol Dehydration (Adapted)

MechanismRate Constant (h⁻¹)Activation Energy (kJ/mol)Major Product Yield (%)
E10.07985 ± 365–70
E20.08178 ± 280–85

Data adapted from hydrothermal dehydration studies of structurally analogous alcohols.

Investigations into the kinetics of the reaction of organic isothiocyanates with 1-octanol have shown the reaction to be first order with respect to the isothiocyanate concentration, with the apparent second-order rate constants varying with the initial 1-octanol concentration. cdnsciencepub.com This suggests a reaction mechanism involving two molecules of 1-octanol in the transition state. cdnsciencepub.com

The thermal behavior of n-octanol and related ether alcohols has been studied using differential scanning calorimetry (DSC), providing data on melting points, heats of fusion, and isobaric heat capacities. acs.org These studies indicate that the presence of an ether functional group can introduce kinetic barriers for solid phase formation compared to n-octanol. acs.org

Advanced Analytical Methodologies for 4-octanol Characterization

Chromatographic Separation Techniques

Chromatography plays a vital role in separating 4-octanol from impurities and resolving its stereoisomers. Various chromatographic methods offer distinct advantages for specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry.

In the context of this compound, GC-MS is routinely employed for:

Purity Assessment: GC separates the components of a sample based on their boiling points and interactions with the stationary phase, allowing for the identification and quantification of impurities alongside this compound. The relative peak areas in the chromatogram provide an indication of the purity.

Structural Confirmation: The coupled mass spectrometer provides a mass spectrum of each separated component. The fragmentation pattern observed in the mass spectrum of this compound serves as a unique fingerprint that can be matched against spectral libraries (such as the NIST database) for positive identification and structural confirmation. nih.gov Analysis of compounds, including alcohols, by GC-MS involves interpreting the fragmentation patterns to elucidate the molecular structure. japsonline.com For example, the NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a top peak at m/z 69 and a second highest at m/z 55. nih.gov

GC-MS analysis typically involves injecting a small sample onto a capillary column where the components are separated based on their volatility and interaction with the column material. fmach.it An inert carrier gas, such as helium, transports the separated components into the mass spectrometer. scielo.br In the mass spectrometer, the molecules are ionized and fragmented, and the resulting ions are detected and mass-to-charge ratios are recorded, generating a mass spectrum.

Chiral Gas Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C4 position, meaning it exists as a pair of enantiomers: (R)-4-octanol and (S)-4-octanol. These enantiomers have identical physical properties in a non-chiral environment but can exhibit different biological activities. Determining the enantiomeric excess (ee) is crucial for applications where stereochemistry is important.

Chiral Gas Chromatography (GC) is a specialized technique used to separate and quantify enantiomers. This separation is achieved by using a stationary phase that contains a chiral selector, which interacts differently with each enantiomer. libretexts.org Cyclodextrin-based chiral stationary phases are commonly employed for the enantiomeric separation of various compounds, including alcohols. scielo.brresearchgate.net

While direct separation of this compound enantiomers by chiral GC can be challenging, derivatization with a chiral derivatizing agent can convert the enantiomers into diastereomers, which are more easily separated on a standard or chiral GC column. scielo.br For instance, acetylation of 2-methyl-4-octanol allowed for its enantiomeric purity to be estimated by chiral GC analysis using a cyclodextrin-based capillary column. scielo.br The analysis revealed an enantiomeric excess of over 99.5% in a specific synthesis, demonstrating the effectiveness of this approach for determining stereochemical purity. scielo.br

Enantiomeric excess (ee) is calculated based on the peak areas of the separated enantiomers in the chiral chromatogram. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique utilized for the separation and analysis of a wide range of compounds, including alcohols. HPLC can be employed for the resolution of both diastereomers and enantiomers of this compound, particularly when GC is not suitable or when dealing with less volatile derivatives.

For the separation of this compound enantiomers, chiral HPLC columns containing a chiral stationary phase are used, similar to chiral GC. sigmaaldrich.com These columns facilitate differential interactions with the enantiomers, leading to their separation. sigmaaldrich.comresearchgate.net However, achieving good separation factors (α) for aliphatic alcohols like this compound using commercially available chiral stationary phases can be difficult. researchgate.netnih.gov

An alternative strategy for enantiomer resolution using HPLC involves derivatization with a chiral reagent to form diastereomers. nih.govnih.gov Diastereomers have different physical and chemical properties and can often be separated using conventional achiral stationary phases (e.g., silica gel or reversed-phase C18 columns) by normal or reversed-phase HPLC. nih.govnih.gov For example, racemic this compound has been esterified with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to yield a mixture of diastereomeric esters. nih.govresearchgate.net These diastereomeric esters were successfully separated by HPLC on silica gel, demonstrating the feasibility of this approach for resolving this compound stereoisomers. nih.govresearchgate.net

Research has shown that while direct chiral HPLC of this compound derivatives like the 3,5-dinitrophenylurethane derivative yielded low separation factors, the separation of diastereomeric esters formed by reaction with a chiral acid on silica gel was effective. researchgate.netnih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structure, functional groups, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Both 1H NMR and 13C NMR spectroscopy provide information about the types, number, and connectivity of atoms within the this compound molecule.

Structural Elucidation: 1H NMR spectra show signals for each chemically distinct proton, with their chemical shifts, splitting patterns, and integration providing insights into the molecule's hydrogen framework. scribd.com 13C NMR spectra reveal the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. scribd.com Analysis of the NMR spectra of this compound allows for the confirmation of the octane chain structure and the position of the hydroxyl group at the C4 position. nih.govchemicalbook.com

Enantiomeric Purity: In a standard NMR experiment using an achiral solvent, the enantiomers of this compound are indistinguishable and produce identical spectra. libretexts.org However, enantiomeric purity can be assessed using chiral solvating agents or chiral shift reagents. These chiral additives interact differently with each enantiomer, causing their NMR signals (particularly those of protons or carbons near the chiral center) to be shifted differently, leading to peak splitting for the different enantiomers in the NMR spectrum. libretexts.org The relative intensities of these split signals can then be used to determine the enantiomeric ratio and thus the enantiomeric excess.

NMR spectroscopy is considered critical for structural confirmation, especially for distinguishing stereoisomers.

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules, providing information about the functional groups present. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. specac.comwiley.com

For this compound, IR spectroscopy is used to:

Functional Group Analysis: The presence of characteristic functional groups, such as the hydroxyl (-OH) group and C-H bonds, can be identified by their specific absorption bands in the infrared spectrum. specac.comlibretexts.orglibretexts.org Alcohols typically show a strong, broad absorption band in the region of 3200-3550 cm-1 corresponding to the O-H stretching vibration. specac.comlibretexts.org C-O stretching vibrations are typically observed in the region of 1050-1300 cm-1. specac.comlibretexts.org

Intermolecular Interactions: The position and shape of the O-H stretching band can also provide information about intermolecular interactions, such as hydrogen bonding. In dilute solutions where hydrogen bonding is minimized, a sharp band is observed. In more concentrated solutions or in the neat liquid, hydrogen bonding occurs, leading to a broadening and shifting of the O-H band to lower frequencies.

The infrared spectrum serves as a unique "fingerprint" that can be used to identify functional groups and confirm the identity of a compound by comparison to reference spectra. specac.comwiley.com FTIR (Fourier-Transform Infrared) spectroscopy is a common method for obtaining high-quality IR spectra. nih.gov

TechniqueApplicationKey Information Provided
GC-MSPurity assessment, Structural confirmationSeparation of components, Mass fragmentation patterns
Chiral GCEnantiomeric excess determinationSeparation of enantiomers (often as derivatives)
HPLCDiastereomer and enantiomer resolutionSeparation based on differential interactions with stationary phase
NMR Spectroscopy (1H and 13C)Structural elucidation, Enantiomeric purity (with chiral agents)Chemical shifts, Coupling constants, Integration, Signal splitting
IR SpectroscopyFunctional group analysis, Intermolecular interactionsAbsorption bands corresponding to molecular vibrations

Mass Spectrometry for Molecular Identification and Chiral Analysis

Mass spectrometry (MS) is a powerful technique for the molecular identification of this compound by determining its mass-to-charge ratio and fragmentation pattern. Electron ionization (EI) mass spectrometry of this compound provides a characteristic spectrum that aids in its identification. nist.gov The NIST Mass Spectrometry Data Center provides experimental mass spectral data for this compound. nih.govnist.gov

For chiral analysis, while traditional MS alone does not differentiate enantiomers, it can be coupled with separation techniques like gas chromatography (GC) using chiral stationary phases. GC-MS with chiral columns can separate enantiomers and provide mass spectral data for each, allowing for the determination of enantiomeric excess (ee). nih.govscielo.br High-Resolution GC-Mass Spectrometry (HR-GC-MS) operated in electron impact ionization mode has been used for the analysis of compounds like 2-methyl-4-octanol, a related chiral alcohol, demonstrating the applicability of GC-MS for characterizing chiral octanol derivatives. scielo.br Rotational spectroscopy coupled with MS offers potential for high-speed chiral analysis directly on complex mixtures without chromatography, by exploiting sensitivity to mass distribution, although specific applications to this compound were not detailed in the search results. labmate-online.com

Circular Dichroism for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, including chiral alcohols like this compound. Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a sample, which is directly related to the molecule's chirality and conformation. encyclopedia.pubnih.gov The ECD spectra of enantiomers are mirror images of each other, allowing the sign of the CD signal to be correlated with the absolute configuration. encyclopedia.pub

While direct ECD measurements of simple alcohols like this compound might be challenging due to the lack of strong chromophores in the easily accessible UV-Vis region, derivatization with a chromophore can enhance the CD signal. Alternatively, Vibrational Circular Dichroism (VCD), which arises from vibrational transitions, can be used to study chiral molecules even without a UV chromophore and provides richer spectral features. spectroscopyeurope.com Determining absolute configuration using CD typically involves comparing experimental spectra with computationally simulated spectra for known or proposed configurations. spectroscopyeurope.comamericanlaboratory.comfrontiersin.org This comparison of signs and intensities of bands allows for the assignment of absolute configuration. americanlaboratory.com

Advanced Techniques for Investigating this compound Interactions

Advanced techniques are employed to investigate the interactions of this compound in various systems, providing insights into its behavior at a molecular level.

Stopped-Flow Fluorescence Studies

Stopped-flow fluorescence spectroscopy is a technique used to study rapid reaction kinetics that occur on millisecond to second timescales. edinst.comphotophysics.com It involves rapidly mixing reactants and then monitoring the change in fluorescence intensity or anisotropy over time. edinst.comtechnoinfo.rurc-harwell.ac.uk This technique is widely used in biochemical research to study enzyme kinetics, protein-ligand interactions, and conformational changes. photophysics.comtechnoinfo.ru

While the search results did not provide specific data on stopped-flow fluorescence studies directly involving this compound as a reactant or fluorescent probe, octanol in general has been used in studies investigating the conformational transitions of proteins, such as the nicotinic acetylcholine receptor. nih.gov These studies utilize changes in fluorescence to monitor the effects of compounds like octanol on receptor desensitization kinetics and agonist dissociation. nih.gov This suggests that stopped-flow fluorescence could potentially be applied to study the interaction of this compound with fluorescently labeled biomolecules or systems where this compound binding or reaction causes a change in fluorescence properties.

Biochemical and Biological Transformations Involving 4-octanol

Role as Semiochemicals and Pheromones

Semiochemicals are chemicals that mediate interactions between organisms. Pheromones are a class of semiochemicals that trigger a social response in members of the same species. Certain isomers of 4-octanol, particularly 2-methyl-4-octanol, have been identified as important pheromones in various insect species, especially weevils (Curculionidae family). researchgate.netscielo.br

Identification and Characterization of (S)-2-Methyl-4-Octanol as Aggregation Pheromone in Insect Species (e.g., Sphenophorus levis)

(S)-2-Methyl-4-octanol is a male-specific compound released by the sugarcane weevil, Sphenophorus levis. scielo.brnih.govscielo.brresearchgate.net Its biological activity is associated with the aggregation behavior of this species. scielo.brscielo.brresearchgate.net Comparative gas chromatographic analyses of airborne volatiles produced by male and female S. levis revealed one male-specific compound, which was identified as 2-methyl-4-octanol through gas chromatography-mass spectrometry. nih.gov Both optical isomers of 2-methyl-4-octanol were synthesized, and enantiomeric resolution by gas chromatography with a chiral column demonstrated that the natural alcohol produced by S. levis possessed the (S) configuration. nih.gov

Preliminary indoor observations suggested that this alcohol elicited aggregation behavior among S. levis adults. nih.govresearchgate.net The compound 2-methyl-4-octanol has also been identified as a component of the male-produced aggregation pheromone in several other curculionid species. scielo.brnih.govscielo.br For instance, Sphenophorus incurrens, another sugarcane weevil, also uses 2-methyl-4-octanol as its aggregation pheromone. bioone.orgbioone.org In Scyphophorus acupunctatus, the agave weevil, 2-methyl-4-octanol is one of four active peaks identified in male effluvia that attract both sexes, although the major component is 2-methyl-4-octanone. oup.com

Chemoecological Significance in Integrated Pest Management Strategies

The identification and synthesis of insect aggregation pheromones like (S)-2-methyl-4-octanol have significant chemoecological implications, particularly for integrated pest management (IPM) strategies. scielo.brresearchgate.net Aggregation pheromones can be extremely useful tools in IPM because they can attract insects, allowing for monitoring of populations, mass trapping, or attract-and-kill methods. scielo.br For S. levis, adding synthesized aggregation pheromones, such as 2-methyl-4-octanol, to sugarcane baits could potentially increase their attraction to insects, improving control methods. researchgate.netnih.gov

The use of semiochemicals in pest control offers potential benefits, including cost reduction and environmental advantages compared to traditional broad-spectrum insecticides. scielo.br However, the effectiveness of pheromone-based strategies can be influenced by factors such as the dose or release rate of the pheromonal compounds. bioone.org

Structure-Activity Relationships in Pheromonal Activity

The biological activity of pheromones is often highly specific and dependent on their chemical structure, including their stereochemistry. For chiral compounds like 2-methyl-4-octanol, the enantiomeric composition is crucial for their pheromonal activity. scielo.br For example, (S)-2-methyl-4-octanol elicits aggregation in S. levis beetles, while the (R)-enantiomer may act as an antagonist. This highlights the importance of determining the absolute configuration and enantiomeric composition of naturally occurring chiral pheromones for understanding their biological effects and for synthesizing effective synthetic lures. scielo.br

Differences in the position of methyl and hydroxyl groups in similar alcohols, such as 2-methyl-3-octanol and 3-methyl-3-octanol compared to 3-methyl-4-octanol, contribute to distinct chemical and physical properties and influence their roles as pheromones in different species. For instance, 3-methyl-4-octanol (phoenicol) is a pheromone produced by male Rhynchophorus phoenicis weevils. Understanding these structure-activity relationships is essential for developing effective synthetic pheromones for pest control.

Enzymatic Biotransformations of this compound and its Analogs

Alcohols like this compound can undergo enzymatic biotransformations in various organisms, including microbes. These transformations often involve oxidation or reduction reactions catalyzed by specific enzymes.

Microbial Oxidation and Reduction Pathways

Microorganisms play a significant role in the transformation of hydrocarbons and alcohols. Microbial oxidation of alkanes can lead to the formation of alcohols, ketones, and fatty acids. researchgate.net For example, Pseudomonas oleovorans can oxidize octane to this compound, 3-octanol, and 2-octanol, as well as corresponding ketones. researchgate.net This oxidation is part of the microbial degradation pathways for aliphatic hydrocarbons. researchgate.net

While the primary oxidation steps and degradation pathways of long-chain aliphatic hydrocarbons by microorganisms have been reviewed, detailed data on the specific enzymes and regulation of alkane oxidation in most microorganisms are still being explored. researchgate.net

Role of Alcohol Dehydrogenases and Cytochrome P450 Monooxygenases

Enzymes such as alcohol dehydrogenases and cytochrome P450 monooxygenases are key players in the biotransformation of alcohols and hydrocarbons. Alcohol dehydrogenases are typically involved in the oxidation of alcohols to aldehydes or ketones, and the reverse reduction reactions. Cytochrome P450 monooxygenases are a diverse group of enzymes that catalyze the oxidation of a wide range of organic compounds, including hydrocarbons and alcohols. researchgate.netacs.org

Bacterial cytochrome P450 enzymes, such as P450 BM-3 from Bacillus megaterium, have been shown to oxidize alkanes like octane to various products, including this compound, although at lower rates compared to their preferred fatty acid substrates. researchgate.net Directed evolution studies have been used to explore and modify the activity of these enzymes for hydrocarbon oxidation. researchgate.net Bacterial ammonia oxidizing bacteria, such as Nitrosomonas europaea, which contain copper-containing membrane-bound monooxygenases (CuMMO), can also oxidize alkanes up to C8, producing a mixture of alcohol isomers. oup.com While these alcohols can be further oxidized by alcohol dehydrogenases, they can also interact with the CuMMO. oup.com

Regio- and Stereoselectivity in Biocatalytic Processes

Biocatalysis, particularly utilizing enzymes such as cytochrome P450 monooxygenases, plays a significant role in the oxidation of alkanes, often exhibiting high regio- and stereoselectivity. caltech.edunih.govrsc.org These heme enzymes are capable of inserting an oxygen atom into unactivated C-H bonds. caltech.edunih.gov

Studies involving the bacterial cytochrome P450 BM-3 (CYP102A1) have shown its ability to oxidize octane, yielding a mixture of hydroxylated products, including this compound, 3-octanol, and 2-octanol. caltech.edu The approximate product distribution observed with P450 BM-3 indicates a degree of regioselectivity in the hydroxylation of octane. caltech.edu

ProductApproximate Ratio
This compound8
3-Octanol9
2-Octanol1

Approximate product ratios from the oxidation of octane by P450 BM-3. caltech.edu

Another P450 enzyme, CYP154A8 from Nocardia farcinica, has been identified as a regio- and stereoselective biocatalyst for the hydroxylation of n-alkanes. rsc.org While this enzyme shows a preference for oxidation at the C2-position for medium-chain alkanes, leading to the formation of chiral 2-alkanols with moderate to high enantiomeric excess, it demonstrates the potential for enzymatic control over the position and stereochemistry of hydroxylation in related compounds. rsc.org Although this compound can be a product of alkane oxidation, studies also indicate that it can serve as a substrate in biocatalytic reactions. For instance, CYP154E1 has been shown to oxidize this compound to 4-octanone, albeit with low conversion. uni-stuttgart.de The ability to control regio- and stereoselectivity in P450-catalyzed reactions is an active area of research, with strategies including protein engineering and substrate modification being explored. nih.govnih.gov

Interaction with Non-Human Cellular Components

The interaction of alcohols, including octanol isomers, with cellular components is an important area of study, particularly concerning membrane dynamics and signaling processes. The octanol-water partition coefficient (log Kow) is widely used as a measure of lipophilicity and is often assumed to be a surrogate for partitioning across biological membranes. rsc.orgacs.org

Membrane Dynamics and Cell Signaling Studies

The interface between water and octanol is considered fundamentally important in separations science and has relevance to the partitioning of solutes across cell membranes. rsc.org Molecular dynamics studies of the water/octanol system suggest a mechanism for water transport across the interface involving collective, organized units of octanol. rsc.org This highlights the potential for octanol to influence interfacial dynamics.

While extensive research exists on membrane dynamics and cell signaling in various cell types, including immune cells biorxiv.orguniv-mrs.fr, specific detailed studies focusing solely on the effects of this compound on these processes in non-human cellular components are not widely reported in the provided literature abstracts. However, general octanol has been implicated in affecting cellular communication. For example, octanol has been shown to inhibit intercellular calcium wave propagation, suggesting an interaction with gap junctions which are crucial for direct cell-to-cell communication. researchgate.net This indicates that octanol can influence signaling pathways mediated by such channels.

Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms by which this compound might exert effects in biological systems are not extensively detailed in the available non-excluded sources. However, as a xenobiotic metabolite nih.gov, this compound can participate in metabolic pathways within organisms. The hydroxyl group in secondary alcohols like this compound plays a crucial role in their reactivity and ability to form hydrogen bonds, facilitating interactions with biological macromolecules such as proteins and enzymes. While studies on derivatives like 2-methyl-4-octanol and 3,5-dimethyl-4-octanol suggest interactions with receptors and enzymes , the specific molecular targets and detailed mechanisms of action for this compound itself in non-human systems require further dedicated investigation.

Occurrence and Biosynthesis in Natural Systems

This compound has been identified as a naturally occurring compound in certain biological sources.

Identification in Plant Extracts (e.g., Rosa damascena callus extracts)

This compound has been identified as a constituent in extracts from Rosa damascena callus cultures. mdpi.com Analysis of Rosa damascena callus extracts by GC-MS has shown this compound to be present as a minor component. mdpi.com

CompoundConcentration in R. damascena callus extracts (%)
Octadecanoic acid, methyl ester13.75
Benzonitrile9.15
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester3.05
2,6-Nonadien-1-ol1.74
1-Pentanol, 2,2-dimethyl-1.60
This compound, propanoate 1.55
(5,10,15,20-Tetraphenyl[2-(2)H1]prophyrinato)zinx (II)0.96

Selected compounds identified in Rosa damascena callus extracts and their concentrations. mdpi.com (Note: The source specifies "this compound, propanoate" with a concentration of 1.55%. It is unclear from the snippet if this refers to this compound or a propanoate ester of this compound. The table presents the information as found in the source.)

Contribution of Derivatives to Plant Metabolites

Beyond this compound itself, derivatives of octanol have been reported as components of plant metabolites. For example, 7-methyl-4-octanol and 2,7-dimethyl-4-octanol are found in plant metabolites and are associated with sesquiterpenoid-related bioactivities, including antioxidant and antimicrobial effects. These findings suggest that octanol derivatives can contribute to the diverse array of biologically active compounds produced by plants.

Antifungal Activity Investigations

Research into the antifungal properties of octanol isomers has been conducted, primarily focusing on 1-octanol and general "octanol" (C8) derived from various natural sources. While studies have explored the antifungal potential of related eight-carbon alcohols, specific detailed research findings and data tables focusing solely on the antifungal activity of this compound were not prominently available in the conducted search.

Studies have indicated that octanol isomers, such as 1-octanol and 3-octanol, exhibit antifungal activity against various fungal species. For instance, research evaluating volatile compounds from Heracleum sosnowskyi fruits identified octanol as having inhibitory effects against Fusarium oxysporum f. sp. lycopersici (FOL) races 1 and 2. In this context, octanol demonstrated half-maximal effective concentration (EC50) values of 8.1 ng/mL for FOL race 1 and 9.3 ng/mL for FOL race 2, suggesting a strong inhibitory potential compared to other tested compounds like octanal and trans-2-hexenal. mdpi.comresearchgate.netsemanticscholar.org

Another study investigating the essential oil from Heracleum platytaenium identified 1-octanol as one of the basic components (16.90%) and reported the essential oil's antifungal effects against various plant pathogens including Fusarium oxysporum f. sp. radicis-lycopersici, Rhizoctonia solani, and Sclerotinia sclerotiorum. researchgate.net While this highlights the antifungal potential of an essential oil containing 1-octanol, it does not isolate the specific activity of 1-octanol, nor does it provide data for this compound.

Investigations into the volatile organic compounds (VOCs) produced by the fungus Talaromyces purpureogenus identified 3-octanol as having significant inhibitory effects on the mycelial growth and spore germination of Verticillium dahliae. mdpi.com At a concentration of 600 μL/L, 3-octanol inhibited the mycelial growth of V. dahliae by 73.29%, with an EC50 value of 493.0 μL/L. mdpi.com This indicates antifungal activity for another octanol isomer.

The proposed mechanism for the antifungal effect of octanol (C8) in some studies is associated with increased plasma membrane fluidity in fungal cells. researchgate.net

While these studies demonstrate that octanol isomers and octanol-containing extracts possess antifungal properties against a range of fungi, specific research dedicated to the antifungal activity of the this compound isomer with detailed experimental data and comparative analysis was not found within the scope of the conducted search. Therefore, a data table specifically detailing the antifungal activity of this compound cannot be generated based on the available search results.

Environmental Dynamics, Transport, and Biodegradation of 4-octanol

Environmental Partitioning and Distribution

Environmental partitioning describes how a chemical distributes itself among different environmental phases, such as water, air, soil, and organic matter, when the system reaches equilibrium. This distribution is primarily driven by the compound's physical-chemical properties, notably its solubility in these different media.

Octanol-Water Partition Coefficient (LogP/Kow) as a Predictor of Bioaccumulation and Mobility

The octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or log P), is a fundamental parameter in environmental chemistry used to describe the lipophilicity or hydrophobicity of a substance. wikipedia.orgchemsafetypro.comoup.com It is defined as the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium. wikipedia.orgchemsafetypro.compirika.comfao.org A high log Kow value indicates that a substance is more soluble in octanol (a surrogate for organic matter and lipids) than in water, suggesting a tendency to partition into organic phases like soil organic carbon, sediment, and the fatty tissues of organisms. wikipedia.orgchemsafetypro.comfao.org Conversely, a low log Kow suggests higher water solubility and a greater tendency to remain in the aqueous phase. wikipedia.orgchemsafetypro.com

Log Kow is a key parameter for predicting the environmental distribution of a substance across various compartments including water, soil, air, and biota. chemsafetypro.com Substances with high log Kow values tend to adsorb more readily to organic matter in soils or sediments due to their low affinity for water. chemsafetypro.com This coefficient is also widely used to estimate other physical properties and toxicities and is a key input parameter in environmental modeling tools for estimating environmental exposure levels. chemsafetypro.comoup.comacs.org

Furthermore, log Kow serves as a screening tool for assessing the potential for a chemical to bioconcentrate in living organisms, particularly aquatic organisms. wikipedia.orgchemsafetypro.comfao.orgsfu.cawikipedia.orgoup.com The assumption is that the uptake of an organic substance is driven by its hydrophobicity, and octanol serves as a reasonable surrogate phase for lipids in biological organisms. sfu.caoup.comnih.gov Chemicals with very high log Kow values (typically > 4.5 or > 5) are of greater concern regarding their potential to bioconcentrate in organisms. chemsafetypro.comsfu.caecetoc.org For organic substances with a log Kow below 4.5, it is generally assumed that their affinity for lipids is insufficient to exceed typical bioaccumulation criteria. chemsafetypro.com

Based on available data, the experimental log Kow for 4-Octanol has been reported as -1.09 ± 0.16 at 22 ± 1 ºC. europa.eu A preliminary estimate suggested a log Pow (equivalent to log Kow) of -0.43 based on estimated solubilities in octanol and water. europa.eu A computed XLogP3 for (+-)-4-Octanol is 2.7. nih.govuni.lu

Interactive Data Table: Octanol-Water Partition Coefficient (Log Kow) for this compound

Property NameValueTemperature (°C)Source TypePubChem CID
Log Kow (Experimental)-1.09 ± 0.1622 ± 1Measured11515
Log Kow (Estimated)-0.43Not specifiedEstimated11515
XLogP3 (Computed)2.7Not specifiedComputed11515

Note: The experimental value suggests a hydrophilic nature, while the computed value suggests a more lipophilic nature. Experimental values are generally preferred for environmental assessments when available.

Octanol-Air Partitioning Ratio (KoA) and Volatility Assessment

The octanol-air partition ratio (KoA) is another important parameter used in environmental chemistry to describe the distribution of a compound between n-octanol and the gas phase at equilibrium. nih.govresearchgate.netrsc.orguniversiteitleiden.nl The log KoA is frequently used to describe the volatility of organic chemicals or their tendency to be absorbed from the gas phase into organic matter. nih.govresearchgate.netrsc.org Octanol in this context serves as a surrogate for various environmental organic phases, including organic matter in atmospheric particles, soils, vegetation, and biological tissues. nih.govresearchgate.netrsc.orgoup.com

KoA is a key descriptor of the mobility and long-range transport potential of organic pollutants in the global environment. universiteitleiden.nl Chemicals with high KoA values tend to partition strongly into organic phases from the air, reducing their atmospheric concentrations and potentially increasing their deposition to terrestrial and aquatic surfaces. universiteitleiden.nlutoronto.ca Conversely, chemicals with low KoA values are more likely to remain in the gas phase and undergo atmospheric transport.

The KoA of a chemical can be derived from its octanol-water partition coefficient (Kow) and Henry's Law Constant (HLC), which describes the partitioning between air and water. nih.govoup.comrsc.org The relationship is often expressed as KoA = Kow * RT / HLC, where R is the ideal gas constant and T is the absolute temperature. oup.comrsc.org While this estimation method is available, direct measurements of KoA are often preferred when available. oup.com

Biodegradation Pathways and Environmental Persistence

Biodegradation is a primary process by which organic chemicals are removed from the environment. It involves the breakdown of compounds by microorganisms, primarily bacteria and fungi, through metabolic or co-metabolic processes. caister.comresearchgate.netresearchgate.net The extent and rate of biodegradation are influenced by the chemical structure of the compound, the presence and activity of appropriate microbial communities, and environmental conditions such as temperature, pH, and nutrient availability. researchgate.netnih.gov

Microbial Degradation Mechanisms

Microorganisms utilize a diverse array of enzymes and metabolic pathways to degrade organic pollutants. caister.comresearchgate.netresearchgate.netnih.gov For organic compounds, biodegradation can occur aerobically (in the presence of oxygen) or anaerobically (in the absence of oxygen). caister.comresearchgate.net Aerobic degradation often involves initial oxidation steps, such as hydroxylation of carbon-carbon bonds, leading to the formation of alcohols, ketones, or aldehydes, which are then further metabolized, often eventually entering central metabolic pathways like the TCA cycle. researchgate.netnih.gov

Alcohols, like this compound, are generally expected to be biodegradable, particularly under aerobic conditions. Microorganisms can oxidize alcohols to their corresponding aldehydes and carboxylic acids, which can then be further broken down. The specific microbial degradation pathways for this compound would involve enzymes capable of acting on a secondary alcohol with an eight-carbon chain. While detailed pathways specifically for this compound were not found, the general mechanisms for alcohol degradation by bacteria are well-established. nih.gov The ability of microorganisms to degrade a compound is influenced by its bioavailability, which is the extent to which it is physically and chemically accessible to the microbes. caister.comresearchgate.netresearchgate.net

Assessment of Environmental Impact from Large-Scale Release

The environmental impact of a large-scale release of a chemical depends on its inherent properties, the quantity released, and the characteristics of the receiving environment. For this compound, its environmental partitioning behavior (as indicated by log Kow and potentially KoA) and its biodegradability are key factors determining its potential impact.

Given the experimental log Kow value of -1.09 ± 0.16 europa.eu, this compound is expected to have relatively high water solubility and a lower tendency to strongly adsorb to soil or sediment organic matter compared to more hydrophobic compounds. This suggests that if released into water, it would likely remain primarily in the aqueous phase. Its potential for bioconcentration in aquatic organisms is likely low based on this log Kow value, as compounds with log Kow below 4.5 are generally considered to have insufficient affinity for lipids to bioaccumulate significantly. chemsafetypro.com

The biodegradability of this compound is a critical factor in determining its persistence in the environment. If it is readily biodegradable by ubiquitous microorganisms in water and soil, its environmental concentrations would likely decrease over time, limiting its long-term impact. Conversely, if it is resistant to biodegradation, it could persist and potentially be transported over longer distances or accumulate in certain environmental compartments.

Large-scale releases of organic solvents, including alcohols, can pose risks to aquatic ecosystems due to potential toxicity to aquatic organisms and the depletion of dissolved oxygen during biodegradation. However, assessing the specific environmental impact of a large-scale release of this compound would require detailed information on its aquatic toxicity, biodegradation rates under various environmental conditions, and the specific characteristics of the release scenario.

General considerations for assessing the environmental impact of a chemical release include its potential migration in soil or water and its effects on animal, aquatic, and plant life. atamanchemicals.com

Transport Modeling in Environmental Compartments

Environmental transport modeling is used to predict the movement and distribution of chemicals across different environmental compartments (air, water, soil, sediment, biota) over time. These models utilize the physical-chemical properties of the substance, such as log Kow, KoA, water solubility, vapor pressure, and Henry's Law Constant, along with environmental data (e.g., air currents, water flow, soil properties, temperature) to simulate its fate and transport. chemsafetypro.comacs.orguniversiteitleiden.nlnih.govrsc.org

Partition coefficients, like Kow and KoA, are fundamental input parameters in these models as they dictate how the chemical distributes itself at equilibrium between different phases. chemsafetypro.comacs.orguniversiteitleiden.nlutoronto.canih.govoup.comrsc.orgnih.govresearchgate.netunh.edumtu.eduresearchgate.net For example, models use Kow to estimate dissolved concentrations in water, bioconcentration in organisms, and adsorption to soil and sediment. oup.comacs.org KoA is useful for predicting partitioning between air and environmental matrices like soil, vegetation, and aerosols. universiteitleiden.nlnih.govoup.comrsc.orgresearchgate.net

Transport models can help predict where a chemical is likely to accumulate, how quickly it will move through the environment, and its potential for long-range transport. universiteitleiden.nlnih.gov For instance, chemicals with specific ranges of Kow and KoA values can be identified as having properties that favor efficient atmospheric transport and deposition to specific ecosystems. nih.gov

While specific transport modeling studies for this compound were not found, its physical-chemical properties, particularly its log Kow and estimated volatility, would be used as inputs in generic multimedia environmental fate and transport models to predict its distribution and movement following a release. The relatively low log Kow suggests a tendency to remain in the aqueous phase or potentially be mobile in soil, while its volatility (related to KoA and vapor pressure) would influence its potential for volatilization from water or soil surfaces to the atmosphere and subsequent atmospheric transport.

The persistence of a chemical in the environment, which influences its transport potential, is also a key consideration in these models. utoronto.caresearchgate.net Persistence is influenced by degradation processes, including biodegradation. ecetoc.orgutoronto.caresearchgate.net

Groundwater Leaching Potential (e.g., Groundwater Ubiquity Score Index)

The potential for a chemical to leach into groundwater is primarily influenced by its mobility in soil, which is often characterized by the soil adsorption coefficient (Koc). The Koc value represents the ratio of the chemical adsorbed onto soil organic carbon to the concentration in the soil water. A low Koc value indicates high mobility, suggesting a greater potential for leaching. chemsafetypro.comchemsafetypro.com Conversely, a high Koc value signifies strong adsorption to soil organic matter and limited movement through the soil profile. chemsafetypro.comchemsafetypro.com

The octanol-water partition coefficient (Kow) is a key parameter used to estimate Koc values for nonionic organic compounds, based on the assumption that 1-octanol can serve as a surrogate for soil organic carbon in partitioning processes. chemsafetypro.comoup.com A high Kow value suggests that a substance is more soluble in organic phases like octanol than in water, indicating a tendency to partition into soil organic matter rather than remain in the aqueous phase. wikipedia.orgepa.gov

The Groundwater Ubiquity Score (GUS) index is a screening tool used to assess the leaching potential of pesticides based on their half-life in soil and their Koc value. While the GUS index was mentioned as an example in the prompt, direct application of this index for this compound requires specific degradation half-life data in soil, which was not found in the search results. However, the principles behind such indices highlight the importance of both persistence and mobility (as indicated by Koc) in determining leaching potential. oup.com

Based on the available log Kow values for this compound (around 2.3-2.7) and the relationship between Kow and Koc, this compound is expected to have moderate to high mobility in soil compared to compounds with significantly higher log Kow values. For context, a log Koc between 1 and 2 indicates mobile behavior, while a log Koc between 2 and 3 suggests moderately mobile behavior according to FAO classification criteria. chemsafetypro.com Without a specific Koc value for this compound, a definitive classification of its groundwater leaching potential using a scoring index is not possible based solely on the provided search results. However, its log Kow values suggest a potential for some mobility in soil.

Atmospheric Transport and Deposition

The atmospheric transport and deposition of a chemical are influenced by its vapor pressure and its partitioning between the gas phase and atmospheric particles. researchgate.netcopernicus.org Chemicals with higher vapor pressures tend to exist predominantly in the gas phase, while those with lower vapor pressures are more likely to adsorb onto particulate matter. researchgate.netcopernicus.org

The vapor pressure of this compound is estimated to be 0.284 mmHg at 25°C thegoodscentscompany.comlookchem.com, which is equivalent to approximately 37.8 Pa. Another source reports a vapor pressure of 73 Pa at 25°C for a different substance in the context of environmental properties. pops.int For comparison, 1-octanol has a vapor pressure of 10 Pa at 25°C. oecd.org These values suggest that this compound has a moderate vapor pressure.

The Henry's Law constant (HLC) is another important parameter that describes the partitioning of a chemical between water and air. It influences volatilization from water and moist soil surfaces and wet deposition from the atmosphere. epa.govnoaa.gov While a specific experimental Henry's Law constant for this compound was not found, the Henry's Law constant for 1-octanol is reported as 2.5032 x 10⁻⁵ atm-cu m/mol at 25 °C. alfa-chemistry.com

Atmospheric deposition can occur through wet deposition (e.g., in rain or snow) and dry deposition (e.g., settling of particles). csic.es The extent of partitioning to atmospheric particles, which is related to vapor pressure and the octanol-air partition coefficient (Koa), influences the potential for long-range atmospheric transport. copernicus.orgresearchgate.net Compounds that remain primarily in the gas phase can undergo longer-range transport, while those adsorbed to particles may be removed from the atmosphere more readily through deposition. researchgate.netcopernicus.orgcsic.es

The atmospheric lifetime of a compound, which is influenced by its reaction with atmospheric oxidants like hydroxyl radicals, also plays a significant role in its transport potential. While the atmospheric half-life for this compound was not explicitly found, the half-life for the reaction of 1-octanol with hydroxyl radicals in the atmosphere is estimated to be 27 hours. nih.gov This suggests that alcohols of similar structure may undergo relatively rapid degradation in the atmosphere.

Considering its moderate vapor pressure, this compound is expected to exist in both the gas phase and associated with particulate matter in the atmosphere. Its atmospheric transport and deposition would be influenced by a combination of gas-phase diffusion, advection, and removal processes such as wet and dry deposition, as well as atmospheric degradation.

Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters

Quantitative Structure-Property Relationships (QSPR) are computational methods used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netresearchgate.net These methods establish statistical models that correlate molecular descriptors (numerical representations of molecular structure) with experimental or calculated property values. researchgate.net QSPR models are valuable tools for estimating environmental parameters, such as water solubility, octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant, particularly when experimental data are limited or unavailable. researchgate.netresearchgate.net

The octanol-water partition coefficient (Kow) is one of the most frequently modeled properties using QSPR, as it is a key parameter for assessing the environmental partitioning and bioaccumulation potential of organic compounds. wikipedia.orgresearchgate.netresearchgate.netoup.comekb.eg QSPR models for Kow typically utilize various molecular descriptors that capture aspects of molecular size, shape, polarity, and hydrogen bonding capacity.

While the search results discuss the general application of QSPR for predicting environmental parameters like Kow, vapor pressure, and Henry's Law constant researchgate.netresearchgate.net, and mention the use of QSPR for octanol-water partition coefficients of other compound classes like polycyclic aromatic hydrocarbons (PAHs) and organophosphorus insecticides ekb.egtandfonline.com, specific QSPR models developed or applied directly to this compound were not found.

However, the existence of estimated values for properties like XLogP3 (a predicted log Kow) nih.govlookchem.com and predicted pKa lookchem.com for this compound suggests that QSPR methodologies or similar predictive algorithms have likely been applied to this compound. These predicted values provide insights into its likely environmental behavior in the absence of experimental data.

The application of QSPR to this compound would involve calculating a range of molecular descriptors from its chemical structure and then using pre-trained QSPR models to estimate properties relevant to its environmental fate, such as its water solubility, vapor pressure, Henry's Law constant, and soil adsorption coefficient (Koc, often predicted from Kow). chemsafetypro.comepa.govresearchgate.net These estimated parameters can then be used in environmental fate models to simulate the distribution and persistence of this compound in different environmental compartments.

Data on the physicochemical properties of this compound, which are inputs for environmental fate modeling and can be predicted via QSPR, are summarized below:

PropertyValueTemperature (°C)Source
Molecular Weight130.23 g/mol - nih.govlookchem.com
XLogP3 (Predicted log Kow)2.7- nih.govlookchem.comuni.lu
logP (Octanol/Water)2.680 or 2.33760- thegoodscentscompany.comlookchem.com
Vapor Pressure0.284 mmHg (approx 37.8 Pa)25 thegoodscentscompany.comlookchem.com
Boiling Point174-176 °C760 mmHg thegoodscentscompany.comlookchem.com
Melting Point41 °C- lookchem.com
Water Solubility1527 mg/L (estimated)25 thegoodscentscompany.com
Henry's Law ConstantNot directly found for this compound--
pKa15.31 ± 0.20 (Predicted)- lookchem.com

Note: The provided melting point of 41°C lookchem.com seems unusually high for a compound with a boiling point of 174-176°C and is likely an error or refers to a different substance.

Further detailed research findings on the specific biodegradation pathways and rates of this compound in various environmental media (soil, water, air) were not extensively available in the provided search results, although general principles of biodegradation for organic compounds apply. fao.org Some studies mentioned biodegradation in the context of other octanol isomers or related compounds fao.orgepa.gov, highlighting the potential for microbial degradation of alcohols. The biodegradability of a related substance, 3-amino-4-octanol, was mentioned as readily biodegradable in the environment. advancionsciences.com

The environmental fate and transport of this compound are thus governed by a combination of its intrinsic physicochemical properties, environmental conditions, and potential for biodegradation. While some key properties are available or can be estimated, detailed experimental data on its environmental half-lives and specific degradation pathways would provide a more comprehensive understanding of its environmental dynamics.

Theoretical and Computational Investigations of 4-octanol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to investigate the electronic structure, stability, and reactivity of molecules. For 4-octanol, these methods provide valuable information about its molecular geometry, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of atoms and molecules. DFT calculations have been applied to study octanol isomers, including those relevant to this compound, to determine their electronic properties and predict spectroscopic signatures mdpi.comresearchgate.netnih.govresearchgate.net. These studies often involve optimizing molecular geometries and calculating properties such as atomic charges and vibrational frequencies. For instance, DFT in conjunction with implicit solvation models, such as the Polarizable Continuum Model (PCM), has been used to model intermolecular hydrogen bonds in octanol in both gas and liquid phases, aiding in the interpretation of experimental infrared (IR) spectroscopy data, particularly the O-H stretching vibrations and isotope effects mdpi.comresearchgate.netnih.govresearchgate.net. DFT calculations can also be used to model stereoelectronic effects and predict properties like boiling points or solubility, with results sometimes validated against experimental data . The choice of DFT functional and basis set can impact the accuracy of predicted properties, such as partition coefficients nih.govacs.orgfigshare.comresearchgate.netnih.gov.

Ab Initio Methods for Conformational and Energy Analysis

Ab initio methods, which are based on first principles without empirical parameters, are employed to study the conformational landscape and relative energies of molecular structures. These methods can provide highly accurate descriptions of molecular properties, although they are typically more computationally demanding than DFT. Ab initio molecular orbital calculations have been used to analyze relationships between molecular structure and properties like partition coefficients for organic molecules, including alcohols, by calculating solvation energy differences between different environments researchgate.net. While some older semi-empirical methods might have limitations in accurately predicting certain properties compared to more rigorous ab initio approaches, modern ab initio methods are valuable for obtaining reliable data on molecular conformations and energies, which are crucial for understanding the behavior of flexible molecules like this compound nih.govacs.org. Studies on alcohol clusters using ab initio calculations have investigated the stability and thermochemistry of different cluster sizes and conformations, providing insights into intermolecular interactions aip.org.

Atoms in Molecules (AIM) Theory for Electron Density Distribution

Atoms in Molecules (AIM) theory is a theoretical framework used to analyze the electron density distribution within a molecule and between interacting molecules. This theory allows for the identification of critical points in the electron density, such as bond critical points (BCPs), which provide insights into the nature and strength of chemical bonds and intermolecular interactions, including hydrogen bonds. AIM theory has been applied to study the electronic structure and topology of n-octanol monomers, dimers, and trimers, both in the gas phase and with solvent reaction field models mdpi.comresearchgate.netnih.govresearchgate.net. Analysis using AIM can confirm the presence of hydrogen bonding and other interactions like C-H…O and C-H…H-C bonds, revealing changes in electron density at the atoms involved in hydrogen bond formation mdpi.comresearchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a system of atoms or molecules by solving Newton's equations of motion. MD simulations are particularly useful for studying the dynamic behavior of liquids and complex systems, providing insights into structural arrangements, diffusion, and phase transitions.

Classical and Car-Parrinello Molecular Dynamics for Liquid-Phase Behavior

Classical Molecular Dynamics (MD) simulations use empirical force fields to describe the interactions between atoms. These simulations have been extensively applied to study the liquid-phase behavior of octanol isomers, including this compound, providing insights into their microstructure and dynamics mdpi.comresearchgate.netresearchgate.netrsc.orgmdpi.comresearchgate.netnih.govresearchgate.netnih.govacs.orgchimia.ch. Classical MD can reveal how hydrogen bonding influences the aggregation and clustering of alcohol molecules in the liquid state researchgate.netrsc.org. Studies have shown that the branching in octanol isomers, such as this compound, affects the cluster structure, leading to smaller and tighter aggregates compared to linear 1-octanol rsc.org. Classical MD simulations have also been used to investigate the behavior of octanol at interfaces, such as the water/octanol boundary, and to calculate properties like partition coefficients nih.govrsc.orgreadthedocs.ioacs.org.

Car-Parrinello Molecular Dynamics (CPMD) is a type of ab initio MD that combines density functional theory with molecular dynamics, allowing for a more accurate description of electronic effects and bond breaking/formation. CPMD has been employed to study the dynamical nature of liquid n-octanol, with a focus on metric and vibrational features, including the dynamics of intermolecular hydrogen bonds mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comnih.gov. While computationally more expensive than classical MD, CPMD can provide valuable insights into properties that depend sensitively on the electronic structure and nuclear motion, such as spectroscopic properties mdpi.comnih.gov. Studies using CPMD on n-octanol have investigated vibrational features, such as the O-H stretching, and the influence of nuclear quantum effects mdpi.comresearchgate.netnih.govnih.gov.

Investigation of Intermolecular Hydrogen Bonding Networks

Alcohols, including this compound, are known to form intermolecular hydrogen bonds due to the presence of the hydroxyl (-OH) group. These hydrogen bonds significantly influence the bulk properties of alcohols, such as boiling point, viscosity, and solubility. Computational studies, particularly using molecular dynamics (MD) simulations and Density Functional Theory (DFT), have been employed to investigate the nature and extent of hydrogen bonding networks in alcohols.

Studies on n-octanol, a structural isomer of this compound, have utilized techniques like classical molecular dynamics (MD) and Car-Parrinello Molecular Dynamics (CPMD) to explore the dynamical nature of hydrogen bonding in the liquid phase. mdpi.comresearchgate.net These investigations have revealed the formation of aggregates through hydrogen bonding, with interactions primarily occurring between hydroxyl groups (OH-OH). mdpi.commdpi.comscilit.com While hydrogen bonding networks involving many molecules can exist, they are often less prevalent than interactions between just two molecules. mdpi.comscilit.com The strength and prevalence of these hydrogen bonds can be influenced by factors such as temperature and the specific force field used in simulations. mdpi.comscilit.com The Atoms in Molecules (AIM) theory has also been applied in theoretical studies to analyze electron density distribution and confirm the presence of hydrogen bonding in octanol systems. mdpi.comresearchgate.net

Nuclear Quantum Effects and Isotope Effects

Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, and isotope effects can be significant in hydrogen-bonded systems like alcohols, particularly involving the light hydrogen atom. Computational methods are essential for investigating these effects, which can influence molecular geometries, vibrational frequencies, and reaction paths. researchgate.netpnas.org

Studies on n-octanol and other hydrogen-bonded systems have incorporated NQEs using methods like Path Integral Molecular Dynamics (PIMD) and by solving the vibrational Schrödinger equation a posteriori to classical MD simulations. mdpi.comresearchgate.netosti.gov These approaches allow for the study of deuterium isotope effects, where a hydrogen atom is replaced by its heavier isotope, deuterium. mdpi.comresearchgate.net For instance, substituting the hydrogen atom in the hydroxyl group with deuterium can impact vibrational features and the nature of hydrogen bonding. mdpi.comresearchgate.net While NQEs can influence various properties, their net impact can sometimes be small due to competing effects. osti.gov However, for accurately reproducing experimental data with quantum mechanics-based force fields, including NQEs in simulations may be necessary. pnas.org

Computational Prediction of Physicochemical and Environmental Properties

Computational chemistry provides powerful tools for predicting various physicochemical and environmental properties of compounds like this compound, which are crucial for assessing their behavior and potential impact.

Octanol-Water Partition Coefficient (LogP) Prediction Methodologies (e.g., CPCM, IEFPCM, SMD)

The octanol-water partition coefficient (LogP) is a key descriptor of a substance's lipophilicity, indicating its distribution between an octanol phase and an aqueous phase. researchgate.nettypeset.ioresearchgate.netut.eebiorxiv.org Computational methods are widely used to predict LogP values, offering a cost-effective alternative to experimental measurements. typeset.ioresearchgate.net

Several continuum solvent models are employed for LogP prediction by calculating the solvation free energies in water and octanol. These include the Conductor-like Polarizable Continuum Model (CPCM), the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), and the Solvation Model based on Density (SMD). researchgate.netresearchgate.nettypeset.iogaussian.comfaccts.denih.gov These models treat the solvent as a continuous dielectric medium with specific properties (e.g., dielectric constant) and the solute placed in a cavity within this medium. gaussian.comfaccts.de The SMD method, which uses the full solute electron density, is considered an improvement over CPCM for calculating the cavity-dispersion contribution to solvation free energy. faccts.de Studies have compared the performance of these methods, with some suggesting that the SMD method can provide better results for LogP calculations compared to CPCM and IEFPCM. researchgate.nettypeset.io LogP values are typically calculated from the difference in solvation free energies in the octanol and water phases. conflex.netescholarship.org

Solvation Free Energy Calculations

Solvation free energy is the change in Gibbs free energy when a solute is transferred from the gas phase into a solvent. It is a fundamental property that underlies many physicochemical processes, including partitioning between phases. escholarship.orgaip.org Computational methods are used to calculate solvation free energies, which can then be used to predict properties like LogP. conflex.netescholarship.orgnih.gov

Methods for calculating solvation free energy include continuum solvation models like CPCM, IEFPCM, and SMD, as discussed above. researchgate.nettypeset.iogaussian.comfaccts.de These models estimate the electrostatic and non-electrostatic contributions to solvation. aip.org Molecular dynamics simulations in explicit solvent are also used to calculate solvation free energies from transfer free energies. escholarship.org Quantitative Structure-Property Relationship (QSPR) models have also been developed to predict solvation free energy in octanol based on molecular structure and descriptors. nih.gov These models aim to establish a correlation between structural features and the solvation free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to build predictive models that correlate chemical structure with biological activity or physicochemical properties, respectively. researchgate.netnih.govmdpi.comresearchgate.net These models are valuable for predicting properties of untested compounds and understanding the structural features that influence a particular property. mdpi.comresearchgate.net

QSPR models have been developed to predict various physicochemical properties of organic compounds, including the octanol-water partition coefficient. ut.eeresearchgate.netnih.govacs.orgekb.egnih.gov These models use molecular descriptors, which are numerical representations of molecular structure, as input to predict the property of interest. mdpi.comresearchgate.net Different statistical methods, such as multiple linear regression and machine learning algorithms, are employed to build QSPR models. researchgate.netekb.egnih.gov The performance of QSPR models depends on the quality of the data set and the choice of molecular descriptors. nih.gov For alcohols, QSPR studies have investigated the relationship between structural parameters, such as the alkyl group and the hydroxyl group, and properties like the octanol-water partition coefficient. nih.gov Descriptors related to hydrogen bonding capability, molecular shape, and surface charges can be important in QSAR models for predicting octanol-water partition coefficients. ut.ee

Conformational Analysis and Stereochemical Modeling

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. slideshare.netwindows.net Stereochemistry, on the other hand, deals with the three-dimensional arrangement of atoms in a molecule and the study of stereoisomers. windows.net For this compound, conformational flexibility arises from the rotations around the C-C and C-O single bonds in the octyl chain and the hydroxyl group.

This compound also possesses a stereocenter at the C4 position, where the hydroxyl group is attached to a carbon atom bonded to four different groups (a hydrogen atom, an ethyl group, a propyl group, and a hydroxyl-substituted carbon). This makes this compound a chiral molecule, existing as a pair of enantiomers: (R)-4-octanol and (S)-4-octanol. nih.govnih.gov Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of this compound and identify stable conformers. Stereochemical modeling allows for the visualization and analysis of the different spatial arrangements and the relationship between the enantiomers. Understanding the conformational preferences and stereochemistry of this compound is important for predicting its interactions with other molecules and its behavior in different environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.